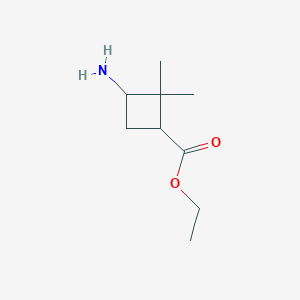
4-(1,3-Thiazol-2-yl)oxan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Thiazol-2-yl)oxan-4-ol is a heterocyclic compound that features both a thiazole ring and an oxane (tetrahydropyran) ring The thiazole ring contains both sulfur and nitrogen atoms, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Thiazol-2-yl)oxan-4-ol typically involves the cyclization and condensation of haloketones with thioamides. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-halocarbonyl compounds with thioamides under acidic or basic conditions . Another method involves the Gabriel synthesis, where α-acylaminoketones are treated with phosphorus pentasulfide or Lawesson’s reagent .
Industrial Production Methods
Industrial production of thiazole derivatives often employs large-scale cyclization reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,3-Thiazol-2-yl)oxan-4-ol undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole and oxane derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1,3-Thiazol-2-yl)oxan-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as sensors and catalysts
Wirkmechanismus
The mechanism of action of 4-(1,3-Thiazol-2-yl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
4-(1,3-Thiazol-2-yl)oxan-4-ol can be compared with other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug
Uniqueness
What sets this compound apart is its unique combination of the thiazole and oxane rings, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H11NO2S |
|---|---|
Molekulargewicht |
185.25 g/mol |
IUPAC-Name |
4-(1,3-thiazol-2-yl)oxan-4-ol |
InChI |
InChI=1S/C8H11NO2S/c10-8(1-4-11-5-2-8)7-9-3-6-12-7/h3,6,10H,1-2,4-5H2 |
InChI-Schlüssel |
WHOMAYRRFFNNPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1(C2=NC=CS2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Potassium (4,4-difluorobicyclo[4.1.0]heptan-1-yl)trifluoroborate](/img/structure/B13503481.png)

![{6-Methoxyspiro[3.3]heptan-2-yl}methanol](/img/structure/B13503489.png)

![Tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13503498.png)

![8,8-Difluoro-5-azaspiro[3.4]octane hydrochloride](/img/structure/B13503506.png)

![Imidazo[1,2-b]pyridazine-8-carboxylic acid](/img/structure/B13503521.png)

![Tert-butyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate](/img/structure/B13503533.png)
![Methyl 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoate hydrochloride](/img/structure/B13503541.png)
![rac-(4aR,7aR)-4a-(methoxymethyl)-octahydropyrano[2,3-c]pyrrole hydrochloride, cis](/img/structure/B13503544.png)

